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molecular formula C8H6F3NO B157546 3-(Trifluoromethyl)benzamide CAS No. 1801-10-1

3-(Trifluoromethyl)benzamide

Cat. No. B157546
M. Wt: 189.13 g/mol
InChI Key: XBGXGCOLWCMVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07378409B2

Procedure details

N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride (50 mg, 0.132 mmol, 1 eq), 4-hydroxy-4-(pyridin-2-yl)cyclohexanone (25 mg, 0.132 mmol, 1 eq) and sodium triacetoxyborohydride (56 mg, 0.263 mmol, 2 eq) were stirred in 2% acetic acid/methylene chloride (10 mL) at room temperature for 20 hours. Worked up by adding saturated sodium bicarbonate (10 mL). Stirred 10 minutes then extracted 3 times with methylene chloride (10 mL). The organic layers were combined, dried (sodium sulfate) and stripped to give an oil. Purified over silica gel in 100% ethyl acetate to 4:1 methylene chloride/methanol to give N-(2-(cis-4-(cis- and trans-4-hydroxy-4-(pyridin-2-yl)cyclohexylamino)cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (35 mg) as a white solid. MS found: (M+H)+=519.27.
Name
N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Name
acetic acid methylene chloride
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.N[C@@H]1CC[C@H](NC(=O)C[NH:12][C:13](=[O:24])[C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=2)CC1.OC1(C2C=CC=CN=2)CCC(=O)CC1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>C(O)(=O)C.C(Cl)Cl>[F:21][C:20]([F:22])([F:23])[C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[C:13]([NH2:12])=[O:24] |f:0.1,3.4,5.6,7.8|

Inputs

Step One
Name
N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride
Quantity
50 mg
Type
reactant
Smiles
Cl.N[C@H]1CC[C@H](CC1)NC(CNC(C1=CC(=CC=C1)C(F)(F)F)=O)=O
Name
Quantity
25 mg
Type
reactant
Smiles
OC1(CCC(CC1)=O)C1=NC=CC=C1
Name
Quantity
56 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
acetic acid methylene chloride
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O.C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted 3 times with methylene chloride (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purified over silica gel in 100% ethyl acetate to 4:1 methylene chloride/methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C=1C=C(C(=O)N)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: CALCULATEDPERCENTYIELD 140.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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